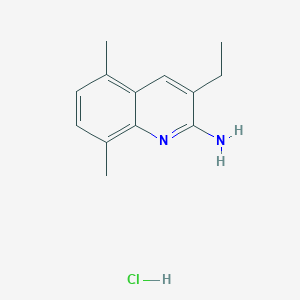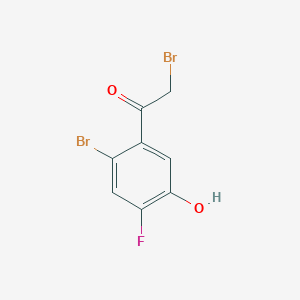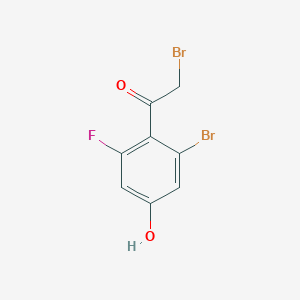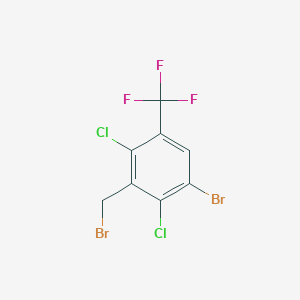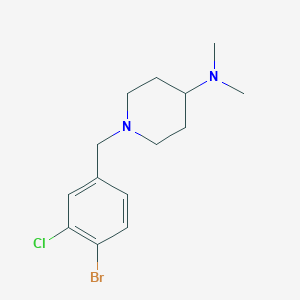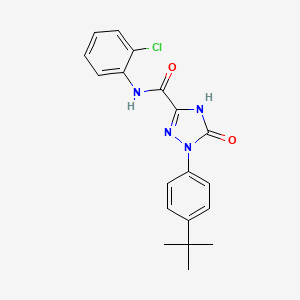
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from o-tolyl-substituted precursors and trifluoromethylated reagents.
Catalytic Reactions: Using catalysts to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrimidines, oxidized derivatives, and reduced compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for biological systems.
Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors or modulators of biological targets.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group.
6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxy group.
2-Hydroxy-6-(o-tolyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (hydroxy, o-tolyl, and trifluoromethyl), which may confer specific chemical and biological properties not found in similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C12H9F3N2O |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H9F3N2O/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) |
Clave InChI |
VTLHGSCLVAARFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
